4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl-
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Overview
Description
4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- can be achieved through various methods. One common approach involves the reaction of dithiolates derived from compounds containing an active methylene group with carbon disulfide and sodium or potassium hydroxide. This mixture undergoes a Mannich reaction with formaldehyde and a primary amine to form the desired thiazine derivative .
Industrial Production Methods
Industrial production of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group in the compound allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated thiazine derivatives.
Scientific Research Applications
4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-(2-phenylvinyl)-5,6-dihydro-4H-1,3-thiazine: Similar structure but with a phenyl group instead of a vinyl group.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Contains additional methyl groups and sulfur atoms.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: Similar heterocyclic structure but with oxygen instead of sulfur.
Uniqueness
4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the vinyl group allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
CAS No. |
35793-56-7 |
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Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-ethenyl-4,4-dimethyl-5,6-dihydro-1,3-thiazine |
InChI |
InChI=1S/C8H13NS/c1-4-7-9-8(2,3)5-6-10-7/h4H,1,5-6H2,2-3H3 |
InChI Key |
LMUGJUYSZGFJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC(=N1)C=C)C |
Origin of Product |
United States |
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